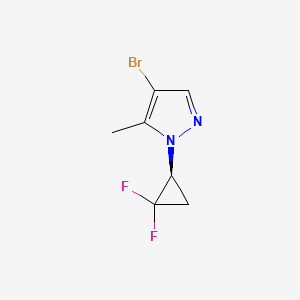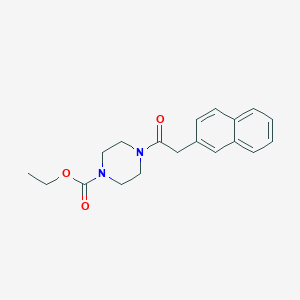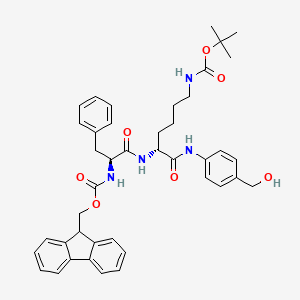
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a difluorocyclopropyl group and a bromine atom in its structure makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole typically involves the cyclopropanation of suitable precursors followed by bromination and pyrazole formation. One common method involves the use of difluorocyclopropane derivatives, which are synthesized through cyclopropanation reactions. The bromination step can be achieved using bromine or other brominating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Defluorinative Functionalization: The difluorocyclopropyl group can undergo defluorinative functionalization, leading to the formation of various fluorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Defluorinative functionalization often involves the use of palladium catalysts and specific ligands to achieve regioselective and chemodivergent transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while defluorinative functionalization can produce mono-fluorinated alkenes and other fluorinated compounds .
Scientific Research Applications
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The bromine atom can also play a role in the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropyl group and exhibit similar reactivity and applications.
Fluorinated Pyrazoles: Compounds with similar pyrazole structures and fluorine substituents, used in various research and industrial applications.
Uniqueness
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is unique due to the combination of the difluorocyclopropyl group and the bromine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrF2N2 |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
4-bromo-1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazole |
InChI |
InChI=1S/C7H7BrF2N2/c1-4-5(8)3-11-12(4)6-2-7(6,9)10/h3,6H,2H2,1H3/t6-/m0/s1 |
InChI Key |
LVXFVWNVUZLQKD-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(C=NN1[C@H]2CC2(F)F)Br |
Canonical SMILES |
CC1=C(C=NN1C2CC2(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)







![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)

